molecular formula C8H15NOS B14044088 (R)-N-Cyclobutylidene-2-methylpropane-2-sulfinamide

(R)-N-Cyclobutylidene-2-methylpropane-2-sulfinamide

Cat. No.: B14044088
M. Wt: 173.28 g/mol
InChI Key: LWVDMDJXXIBEFK-LLVKDONJSA-N
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Description

®-N-Cyclobutylidene-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound known for its unique structural properties and potential applications in various fields of chemistry and industry. This compound features a cyclobutylidene group attached to a sulfinamide moiety, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Cyclobutylidene-2-methylpropane-2-sulfinamide typically involves the reaction of cyclobutylideneamine with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of ®-N-Cyclobutylidene-2-methylpropane-2-sulfinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

®-N-Cyclobutylidene-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction of the sulfinamide group can yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted sulfinamide derivatives depending on the nucleophile used.

Scientific Research Applications

®-N-Cyclobutylidene-2-methylpropane-2-sulfinamide has several scientific research applications, including:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals with improved efficacy and selectivity.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-N-Cyclobutylidene-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in the conformation and function of the target proteins, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Cyclobutylidene-2-methylpropane-2-sulfinamide: The enantiomer of the compound with similar properties but different stereochemistry.

    N-Cyclobutylidene-2-methylpropane-2-sulfonamide: A related compound with a sulfonamide group instead of a sulfinamide group.

    N-Cyclobutylidene-2-methylpropane-2-amine: The reduced form of the compound with an amine group.

Uniqueness

®-N-Cyclobutylidene-2-methylpropane-2-sulfinamide is unique due to its chiral nature and the presence of the sulfinamide group, which imparts distinct reactivity and selectivity in chemical reactions

Properties

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

(R)-N-cyclobutylidene-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C8H15NOS/c1-8(2,3)11(10)9-7-5-4-6-7/h4-6H2,1-3H3/t11-/m1/s1

InChI Key

LWVDMDJXXIBEFK-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N=C1CCC1

Canonical SMILES

CC(C)(C)S(=O)N=C1CCC1

Origin of Product

United States

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